molecular formula C14H20N2O2 B13189047 Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13189047
M. Wt: 248.32 g/mol
InChI Key: ZUNXZVMVECEIRH-UHFFFAOYSA-N
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Description

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core partially saturated at the 5–8 positions. The 2-position is substituted with a cyclopropyl group, while the 3-position contains a propan-2-yl (isopropyl) ester.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

propan-2-yl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-9(2)18-14(17)13-12(10-6-7-10)15-11-5-3-4-8-16(11)13/h9-10H,3-8H2,1-2H3

InChI Key

ZUNXZVMVECEIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

  • The key step is the formation of the imidazo[1,2-a]pyridine fused ring system by cyclization reactions between cyclopropylamine derivatives and pyridine carboxylates.
  • This cyclization can be conducted under acidic or basic conditions, depending on the nature of the starting materials and desired reaction pathway.
  • The reaction typically involves nucleophilic attack of the amine on a suitable pyridine derivative, followed by ring closure to form the fused heterocycle.

Esterification

  • The propan-2-yl ester group is introduced either by esterification of the corresponding carboxylic acid intermediate or by using propan-2-yl carboxylate derivatives as starting materials.
  • Esterification conditions often involve acid catalysis or coupling reagents to achieve high yield and purity.
  • Optimization of reaction parameters such as temperature, solvent, and catalyst is critical for maximizing ester formation efficiency.

Functional Group Transformations and Substitutions

  • Introduction of the cyclopropyl substituent is achieved via cross-coupling reactions or nucleophilic substitution using cyclopropyl-containing reagents such as potassium cyclopropyltrifluoroborate.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or related methods) have been successfully employed to install the cyclopropyl group onto the heterocyclic core.
  • Subsequent purification steps ensure removal of catalysts and side products, enhancing compound quality for biological evaluation.

Industrial Scale and Continuous Flow Synthesis

  • For large-scale production, continuous flow reactors have been utilized to improve reaction control, scalability, and product consistency.
  • Automated systems enable precise control of reaction parameters, reducing batch-to-batch variability and increasing throughput.
  • Continuous flow synthesis also facilitates safer handling of reactive intermediates and hazardous reagents.

Summary of Key Synthetic Steps and Reagents

Step Reaction Type Typical Reagents/Conditions Notes
Cyclization Ring closure Cyclopropylamine derivatives, pyridine carboxylates, acid/base catalyst Forms fused imidazo[1,2-a]pyridine ring
Esterification Ester formation Propan-2-ol or propan-2-yl carboxylate, acid catalyst or coupling agents Introduces propan-2-yl ester group
Cyclopropyl substitution Pd-catalyzed cross-coupling Potassium cyclopropyltrifluoroborate, Pd(OAc)2, phosphine ligands, base Efficient installation of cyclopropyl group
Purification and isolation Chromatography, crystallization Solvent systems, filtration techniques Ensures high purity for biological testing

Research Findings and Optimization Notes

  • Reaction optimization focuses on maximizing yield and purity while minimizing side reactions and catalyst residues.
  • Acidic or basic conditions for cyclization are chosen based on substrate stability and desired kinetics.
  • The choice of palladium catalyst and ligands significantly affects the efficiency of cyclopropyl group installation.
  • Continuous flow synthesis offers advantages in reproducibility and scale-up potential, which is critical for pharmaceutical development.

Comparative Analysis with Related Compounds

Compound Name Structural Differences Implications for Synthesis and Activity
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine Methyl group instead of propan-2-yl ester May require different esterification conditions; altered bioactivity
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine Ethyl group instead of cyclopropyl Different cross-coupling reagents needed; potential pharmacological variance
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Pyrazine core instead of pyridine Synthetic route modifications due to heterocycle differences; biological target variations

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound featuring a cyclopropyl group and a carboxylate ester functional group, contributing to its chemical reactivity and potential biological activity. Its structural characteristics make it a subject of interest in medicinal chemistry and synthetic organic chemistry. It has potential applications in drug development and as a building block for more complex molecules.

Scientific Research Applications

This compound is under investigation for its potential antimicrobial, antiviral, and anticancer properties. The compound may interact with specific molecular targets in biological systems, which could lead to modulation of enzyme activities or receptor functions.

Reaction TypeReagents Used
OxidationPotassium permanganate, Hydrogen peroxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionHalogenated derivatives, Amines, Thiols

The synthesis of this compound typically involves cyclization reactions between suitable precursors. One common method includes the reaction of cyclopropylamine derivatives with pyridine carboxylates under acidic or basic conditions. This process can be optimized for yield and purity through various industrial techniques such as continuous flow reactors. In industrial settings, large-scale synthesis may utilize automated systems to enhance efficiency and scalability. Optimizing reaction conditions is crucial for maximizing yield while maintaining product quality.

Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridineContains a methyl group instead of an ethyl groupPotentially different biological activities due to structural variations
Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridineEthyl group instead of cyclopropyl groupMay exhibit different pharmacological properties
4-methylimidazo[1,2-a]pyridineLacks the cyclopropyl group but retains imidazopyridine structureKnown carcinogenic properties; useful for comparison in toxicity studies

Mechanism of Action

The mechanism of action of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural differences among analogs lie in the substituents at the 2-position of the imidazo[1,2-a]pyridine core and the ester group at the 3-position. Below is a comparative analysis based on available

Compound Name (CAS No.) 2-Substituent 3-Ester Group Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Notes
Target Compound (Not listed) Cyclopropyl Propan-2-yl C₁₃H₁₈N₂O₂* ~250.3* N/A Hypothesized antibacterial use
Propan-2-yl 2-(2-methylpropyl)-... (2060057-31-8) 2-methylpropyl Propan-2-yl C₁₅H₂₄N₂O₂ 264.36 Standard Commercial availability
Methyl 2-tert-butyl-... (CymitQuimica) tert-butyl Methyl C₁₃H₂₀N₂O₂ 236.31 ≥95% Lab use only; discontinued
Ethyl 2-(3-methylbutan-2-yl)-... (2060043-71-0) 3-methylbutan-2-yl Ethyl C₁₅H₂₄N₂O₂ 264.36 N/A Structural studies
Compound 61 (2-ethyl derivative) Ethyl Not specified N/A N/A 65% yield Antibacterial (tuberculosis)
8-methyl-... hydrochloride (1211532-95-4) Methyl Hydrochloride salt C₉H₉NO₃·HCl 179.18 (free base) N/A Building block for synthesis

*Inferred based on structural analogy.

Key Observations:
  • Alkyl Groups (e.g., tert-butyl, ethyl): Bulkier substituents may improve target binding affinity but reduce solubility .
  • Ester Groups : Propan-2-yl esters (as in the target compound) offer intermediate lipophilicity compared to methyl (more polar) and ethyl (less polar) esters, influencing bioavailability .

Biological Activity

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique imidazo[1,2-a]pyridine structure that contributes to its diverse pharmacological properties. The following sections detail its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 2060025-90-1

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell function through interaction with specific enzymes or receptors.
  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections, potentially by inhibiting viral replication through interference with viral enzymes .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : Some derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory activity, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key insights from SAR studies include:

  • Cyclopropyl Group Influence : The presence of the cyclopropyl group is crucial for enhancing the compound's interaction with biological targets.
Structural FeatureEffect on Activity
Cyclopropyl GroupIncreases binding affinity to target enzymes
Carboxylate EsterEnhances solubility and bioavailability
Substituents on Imidazo RingModulate potency and selectivity

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common synthetic route includes the reaction of cyclopropylamine derivatives with pyridine carboxylates.

Common Reaction Types

Reaction TypeReagents Used
CyclizationCyclopropylamine + Pyridine Carboxylate
OxidationPotassium permanganate
ReductionLithium aluminum hydride

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated an IC₅₀ value in the low micromolar range for several types of cancer cells, suggesting a promising therapeutic index for further development.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Q & A

Q. How can researchers optimize the synthetic yield of Propan-2-yl 2-cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylate?

Methodological Answer: Synthetic yield optimization hinges on reaction conditions and catalysts. For imidazo[1,2-a]pyridine derivatives, cyclization reactions using 2-aminoimidazoles with cyclopropane-containing precursors are common. Evidence from similar compounds (e.g., ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) suggests using palladium or copper catalysts in solvents like DMF or toluene to enhance cyclization efficiency . Temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine:carbonyl precursor) are critical to minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer: A multi-spectral approach is required:

  • 1H/13C NMR : Assigns hydrogen and carbon environments. For example, imidazo[1,2-a]pyridine derivatives show distinct aromatic proton shifts (δ 7.2–8.5 ppm) and cyclopropyl methylene signals (δ 1.2–1.8 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and cyclopropane ring vibrations (C-H bending ~1000 cm⁻¹) .
  • HRMS : Confirms molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .

Q. How does the cyclopropyl substituent influence the compound’s stability under varying pH conditions?

Methodological Answer: The cyclopropyl group enhances steric protection against nucleophilic attack, improving stability in acidic/basic media. Stability assays should involve:

  • pH Titration : Monitor degradation via HPLC at pH 2–12 (37°C, 24h).
  • Kinetic Analysis : Calculate half-life (t½) using first-order decay models. Cyclopropane-containing analogs show t½ > 48h at pH 7.4 .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation (e.g., ambiguous NOESY correlations)?

Methodological Answer: Contradictions may arise from dynamic equilibria (e.g., ring puckering in cyclopropane). Strategies include:

  • Variable Temperature (VT) NMR : Resolves overlapping signals by slowing conformational exchange (e.g., −40°C to 25°C) .
  • DFT Calculations : Compare theoretical vs. experimental NMR shifts (software: Gaussian or ADF). For imidazo[1,2-a]pyridines, B3LYP/6-311+G(d,p) basis sets align with experimental δ values within 0.3 ppm .

Q. What computational methods predict the compound’s bioavailability and SAR for CNS-targeted applications?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to CNS receptors (e.g., GABA-A). Imidazo[1,2-a]pyridine analogs show high docking scores (ΔG < −8 kcal/mol) due to π-π stacking with aromatic residues .
  • ADMET Prediction : Tools like SwissADME assess logP (optimal 2–3), BBB permeability (BOILED-Egg model), and CYP450 metabolism. Cyclopropyl groups reduce metabolic clearance by ~30% compared to methyl substituents .

Q. How to address discrepancies between in vitro and in vivo efficacy studies for this compound?

Methodological Answer: Discrepancies often stem from pharmacokinetic (PK) variability. Mitigation strategies:

  • Microsomal Stability Assays : Use liver microsomes (human/rat) to quantify metabolic stability (e.g., % parent compound remaining at 1h).
  • Plasma Protein Binding (PPB) : Equilibrium dialysis identifies PPB >95%, which may limit free drug availability .
  • Pharmacokinetic Modeling : Compartmental models (e.g., two-compartment) predict in vivo AUC and Cmax from in vitro data .

Comparative and Mechanistic Questions

Q. How does this compound compare to imidazo[1,2-a]pyrimidine derivatives in terms of synthetic complexity?

Methodological Answer: Imidazo[1,2-a]pyridine synthesis typically requires fewer steps (3–4 steps) compared to pyrimidine analogs (5–7 steps). Key differences:

  • Cyclopropane Introduction : Achieved via [2+1] cycloaddition (e.g., Simmons-Smith reaction) or pre-functionalized precursors .
  • Heterocycle Formation : Pyrimidine derivatives demand harsher conditions (e.g., POCl3-mediated cyclization at 150°C) .

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